EML741 -

EML741

Catalog Number: EVT-1534725
CAS Number:
Molecular Formula: C31H49N5O2
Molecular Weight: 523.766
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
EML741 is a potent GLP/G9a inhibitor with high in vitro and cellular potency (IC50 = 23 nM). EML741 displayed improved inhibitory potency against DNA methyltransferase 1, improved selectivity against other methyltransferases, low cell toxicity, and improved apparent permeability values in both parallel artificial membrane permeability assay (PAMPA) and blood−brain barrier-specific PAMPA.
Synthesis Analysis

Methods and Technical Details

The synthesis of EML741 involves several key steps that utilize organic synthesis techniques. The initial phase typically includes the formation of the core structure through a series of reactions such as condensation, cyclization, and functional group modifications.

  1. Starting Materials: The synthesis begins with readily available precursors, often involving aromatic compounds that undergo functionalization.
  2. Reagents: Common reagents used in the synthesis include bases, acids, and catalysts that facilitate the desired reactions.
  3. Conditions: Reactions are carried out under controlled temperature and pressure conditions to optimize yield and purity.
  4. Purification: After synthesis, purification techniques such as column chromatography or recrystallization are employed to isolate EML741 from by-products.

Technical details regarding the specific reaction conditions (e.g., temperatures, solvent systems) are critical for reproducibility in laboratory settings.

Molecular Structure Analysis

Structure and Data

EML741's molecular structure can be represented by its chemical formula, which provides insights into its composition and arrangement of atoms. The compound features a complex arrangement typically characterized by:

  • Functional Groups: Various functional groups that contribute to its biological activity.
  • Stereochemistry: The spatial arrangement of atoms is crucial for its interaction with biological targets.

Data obtained from techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography confirm the structural integrity of EML741 and provide detailed information about bond lengths and angles.

Chemical Reactions Analysis

Reactions and Technical Details

EML741 has been subjected to various chemical reactions to assess its stability and reactivity. Key reactions include:

  1. Hydrolysis: Evaluating how EML741 reacts in aqueous environments can provide insight into its stability under physiological conditions.
  2. Oxidation-Reduction Reactions: Understanding how EML741 behaves in redox environments can elucidate its mechanism of action.
  3. Substitution Reactions: These reactions help identify potential modifications that could enhance the compound's efficacy or reduce toxicity.

Technical details regarding reaction kinetics, mechanisms, and yield percentages are essential for evaluating the compound's practical applications.

Mechanism of Action

Process and Data

The mechanism of action for EML741 involves interaction with specific biological targets, often enzymes or receptors associated with disease pathways. Research indicates that EML741 may inhibit certain pathways involved in disease progression, leading to:

  • Inhibition of Enzyme Activity: By binding to active sites on enzymes, EML741 can prevent substrate interaction.
  • Modulation of Signaling Pathways: The compound may alter signaling cascades that are critical for cellular function.

Data from biochemical assays demonstrate the efficacy of EML741 in modulating these pathways, providing a foundation for further therapeutic exploration.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

EML741 exhibits several notable physical and chemical properties:

  • Molecular Weight: The molecular weight is an important parameter that influences bioavailability.
  • Solubility: Solubility profiles in various solvents indicate how well EML741 can be formulated for delivery.
  • Stability: Thermal stability assessments help determine storage conditions necessary to maintain compound integrity.

Relevant data from experiments measuring these properties contribute to understanding how EML741 can be effectively utilized in therapeutic settings.

Applications

Scientific Uses

EML741 has potential applications across various fields:

  • Pharmaceutical Development: As a lead compound in drug discovery aimed at specific diseases such as cancer or infectious diseases.
  • Biochemical Research: Utilized as a tool compound to study biological processes or validate targets in drug development.
  • Therapeutic Formulations: Investigated for incorporation into formulations aimed at enhancing patient outcomes through targeted therapy.

The ongoing research into EML741 underscores its promise as a versatile compound with significant implications in medicinal chemistry and pharmacology.

Chemical Characterization & Design of EML741

Structural Analysis of the 3H-Benzo[e][1,4]Diazepine Scaffold

The 3H-benzo[e][1,4]diazepine core of EML741 represents a structurally distinct chemotype from classical quinazoline-based inhibitors of histone methyltransferases. This tricyclic system features a seven-membered diazepine ring fused to a benzene moiety, creating a rigid yet slightly curved architecture (Figure 1A). The scaffold's 5-amino group and C2 substituent (cyclohexyl in EML741) are strategically positioned to engage target proteins. The diazepine ring adopts a boat-like conformation when bound to GLP, as revealed by X-ray crystallography (PDB ID: 6MBP) at 1.95 Å resolution [5]. This conformation allows optimal placement of the 8-(3-(pyrrolidin-1-yl)propoxy side chain into a hydrophobic subpocket of the GLP substrate-binding site.

Critical binding interactions identified in the co-crystal structure (Figure 1B) include:

  • Hydrogen bonding: The 5-amino group forms dual hydrogen bonds with Asp1073 backbone carbonyl (2.9 Å) and amino groups (3.1 Å).
  • Hydrophobic enclosure: The 2-cyclohexyl group occupies a lipophilic cavity formed by Phe1076, Tyr1101, and Leu1091.
  • Salt bridge: The protonated piperidine nitrogen interacts with Glu1113 (3.4 Å).
  • Van der Waals contacts: Extensive interactions involving the benzo ring (Phe1158, Tyr1124) and propoxy linker (Leu1086, Val1079) [2] [5].

Table 1: Key Binding Interactions of EML741 with GLP (PDB 6MBP)

Scaffold RegionResidues InvolvedInteraction TypeDistance (Å)
5-Amino groupAsp1073 (backbone)Dual H-bond2.9 / 3.1
2-CyclohexylPhe1076, Tyr1101Hydrophobic3.5-4.2
Piperidine NGlu1113Ionic3.4
7-MethoxyLeu1086Van der Waals3.8
Benzo ringPhe1158, Tyr1124π-Stacking4.1-5.3

The scaffold's molecular geometry (approximate dimensions: 12.3 Å × 8.7 Å × 5.1 Å) enables it to bypass steric clashes observed with bulkier quinazolines while maintaining complementary surface contacts with the GLP binding cleft. The diazepine nitrogen (N4) participates in a water-mediated hydrogen bond network, enhancing binding specificity [5]. This intricate interaction profile explains the high binding affinity (Ki < 10 nM) and selectivity observed in biochemical assays.

Rational Drug Design Strategies for Scaffold Hopping from Quinazoline Derivatives

The discovery of EML741 exemplifies a successful scaffold-hopping strategy to overcome limitations of quinazoline-based G9a/GLP inhibitors. Quinazoline derivatives (e.g., UNC0638) exhibited potent enzymatic inhibition (IC₅₀ < 15 nM) but suffered from poor pharmacokinetic properties, particularly low blood-brain barrier penetration and metabolic instability [2] [6]. Rational design focused on replacing the planar quinazoline core with the bioisosteric benzo[e][1,4]diazepine to achieve:

  • Reduced planarity: The diazepine ring introduces a 35° out-of-plane twist, decreasing π-stacking tendencies.
  • Controlled flexibility: The seven-membered ring provides conformational adaptability without excessive entropy loss.
  • Improved solubility: Introduction of polar atoms (N4) enhances water solubility (calculated cLogP: 3.1 vs. quinazoline's 4.7).
  • Stereoelectronic modulation: The electron-rich diazepine nitrogen enables additional dipole-dipole interactions [2].

Computational modeling drove the scaffold selection process:

  • Shape similarity analysis: Overlay of low-energy conformers showed 78% volume overlap with UNC0638's quinazoline core.
  • Binding pose conservation: Molecular dynamics simulations confirmed retention of key pharmacophore features: (a) hydrogen bond donor (5-NH₂), (b) hydrophobic anchor (C2 substituent), and (c) cationic center (piperidine) [6].
  • Druggability metrics: Benzo[e][1,4]diazepine scored favorably in multiparameter optimization (QED: 0.62 vs. quinazoline's 0.51).

Table 2: Physicochemical Comparison of Scaffolds

PropertyQuinazoline (UNC0638)Benzodiazepine (EML741)Improvement
Molecular weight493.6 g/mol531.7 g/mol+7.7%
cLogP4.73.1-34%
Polar surface area78 Ų92 Ų+18%
H-bond donors23+50%
Rotatable bonds810+25%
PAMPA-BBB permeability2.1 × 10⁻⁶ cm/s8.7 × 10⁻⁶ cm/s4.1-fold ↑

The scaffold hop resulted in significantly enhanced permeability in parallel artificial membrane permeability assays (PAMPA), with BBB-specific PAMPA values increasing from 2.1 × 10⁻⁶ cm/s (quinazoline) to 8.7 × 10⁻⁶ cm/s (EML741) – crossing the critical BBB penetration threshold (4.0 × 10⁻⁶ cm/s) [2]. This permeability boost was attributed to reduced molecular planarity and optimized lipophilicity, demonstrating the success of structure-based design in addressing pharmacokinetic limitations.

Structure-Activity Relationship (SAR) Studies on 2-Alkyl/Aryl-5-Amino Substitutions

Systematic SAR exploration of the benzo[e][1,4]diazepine scaffold revealed critical structure-activity trends centered on the C2 position and 5-amino group:

C2 Substituent Optimization (R² Group)

  • Cycloalkyl series: Cyclohexyl (EML741) conferred maximal potency (GLP IC₅₀ = 32 nM), outperforming cyclopentyl (IC₅₀ = 180 nM) and cycloheptyl (IC₅₀ = 210 nM). The equatorial conformation of cyclohexyl optimally filled the hydrophobic pocket.
  • Linear alkyl chains: n-Propyl maintained activity (IC₅₀ = 85 nM) but n-butyl caused 5-fold loss, indicating steric limits.
  • Aryl variations: Phenyl (IC₅₀ = 420 nM) was inferior to cyclohexyl, but 4-fluorophenyl (IC₅₀ = 150 nM) showed modest improvement through halogen bonding.
  • Steric sensitivity: α-Branched isopropyl (IC₅₀ = 320 nM) demonstrated strict cavity constraints [2].

5-Amino Group Modifications

  • Methylation: Monomethylation (IC₅₀ = 210 nM) reduced potency 6.5-fold, while dimethylation abolished activity, confirming critical hydrogen bonding role.
  • Acylation: Acetylation decreased activity 20-fold, though reversible prodrugs retained cellular efficacy.
  • Bioisosteres: Replacing NH₂ with OH or SH groups eliminated binding, highlighting the indispensability of the primary amine [2].

Peripheral Substituent Effects

  • 7-Methoxy: Essential for maintaining π-stacking; des-methyl analog showed 8-fold potency drop.
  • 8-Alkoxy linker: Optimal chain length was n=3 propoxy (EML741). Shorter chains (ethoxy) reduced IC₅₀ 4-fold.
  • Terminal amine: Pyrrolidine (EML741) outperformed piperidine (3.2-fold loss) and dimethylamine (9-fold loss). The protonatable nitrogen and ring size critically influenced salt bridge formation [2].

Table 3: SAR Summary of Key Benzo[e][1,4]diazepine Analogues

Modification PositionStructural VariationGLP IC₅₀ (nM)Relative Potency
C2 substituentCyclohexyl (EML741)321.0×
Cyclopentyl1800.18×
4-Fluorophenyl1500.21×
5-Amino group-NH₂ (EML741)321.0×
-NHCH₃2100.15×
-N(CH₃)₂>1000<0.03×
8-Linker terminal aminePyrrolidine (EML741)321.0×
Piperidine1030.31×
Dimethylamino2900.11×

The comprehensive SAR analysis established that the 2-cyclohexyl-5-amino-3H-benzo[e][1,4]diazepine core represents the optimal balance of steric, electronic, and hydrophobic properties for GLP inhibition. These insights guided the prioritization of EML741 as a lead candidate with integrated potency (cellular IC₅₀: 85 nM), selectivity (>100-fold vs. SUV39H1, PRMT1), and drug-like properties (PAMPA-BBB: 8.7 × 10⁻⁶ cm/s) [2].

Chemical Compounds Mentioned:

  • 3H-Benzo[e][1,4]diazepine
  • Quinazoline
  • UNC0638
  • EML741 (2-cyclohexyl-7-methoxy-N-[1-(propan-2-yl)piperidin-4-yl]-8-[3-(pyrrolidin-1-yl)propoxy]-3H-1,4-benzodiazepin-5-amine)
  • BIX01294
  • S-Adenosyl-L-homocysteine (SAH)

Properties

Product Name

EML741

IUPAC Name

2-Cyclohexyl-N-(1-isopropylpiperidin-4-yl)-7-methoxy-8-(3-(pyrrolidin-1-yl)propoxy)-3H-benzo[e][1,4]diazepin-5-amine

Molecular Formula

C31H49N5O2

Molecular Weight

523.766

InChI

InChI=1S/C31H49N5O2/c1-23(2)36-17-12-25(13-18-36)33-31-26-20-29(37-3)30(38-19-9-16-35-14-7-8-15-35)21-27(26)34-28(22-32-31)24-10-5-4-6-11-24/h20-21,23-25H,4-19,22H2,1-3H3,(H,32,33)

InChI Key

CEYUGMZUIYBLTQ-UHFFFAOYSA-N

SMILES

COC1=C(OCCCN2CCCC2)C=C3N=C(C4CCCCC4)CN=C(NC5CCN(C(C)C)CC5)C3=C1

Solubility

Soluble in DMSO

Synonyms

EML741; EML-741; EML 741;

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.